molecular formula C8H15BrO B2566175 1-(Bromomethyl)-1-methoxycyclohexane CAS No. 22690-23-9

1-(Bromomethyl)-1-methoxycyclohexane

Cat. No.: B2566175
CAS No.: 22690-23-9
M. Wt: 207.111
InChI Key: QZEDTANNGGHAKC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-methoxycyclohexane is an organic compound with the molecular formula C8H15BrO It is a derivative of cyclohexane, where a bromomethyl group and a methoxy group are attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-methoxycyclohexane can be synthesized through several methods. One common approach involves the bromination of 1-methoxycyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-methoxycyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form methoxycyclohexene.

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed:

    Nucleophilic Substitution: Corresponding alcohols, amines, or thioethers.

    Elimination Reactions: Methoxycyclohexene.

    Oxidation: Carbonyl compounds such as ketones or aldehydes.

Scientific Research Applications

1-(Bromomethyl)-1-methoxycyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: It is explored for its potential use in the development of new drugs and therapeutic agents.

    Chemical Biology: The compound can be used as a probe to study biological processes and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-methoxycyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further transformations, leading to the desired products. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can stabilize carbocations formed during the reaction.

Comparison with Similar Compounds

    1-(Chloromethyl)-1-methoxycyclohexane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-ethoxycyclohexane: Similar structure but with an ethoxy group instead of a methoxy group.

    1-(Bromomethyl)-1-hydroxycyclohexane: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 1-(Bromomethyl)-1-methoxycyclohexane is unique due to the presence of both a bromomethyl and a methoxy group on the same carbon atom. This combination allows for diverse reactivity and the ability to participate in various chemical transformations, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

1-(bromomethyl)-1-methoxycyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-10-8(7-9)5-3-2-4-6-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEDTANNGGHAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22690-23-9
Record name 1-(bromomethyl)-1-methoxycyclohexane
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